Lipophilicity (XLogP3) of 0.6 Delivers a Balanced logP Window Distinct from Both Lower and Higher logP Analogs
The target compound exhibits a computed XLogP3 of 0.6, which places it in a moderately polar window [1]. By contrast, the des‑methyl analog (CAS 1249188‑41‑7) has an XLogP3 of 0.2, and the 4‑methyl regioisomer (CAS 1152502‑18‑5) also sits at 0.2, while the phenyl analog (CAS 1131‑18‑6) is substantially more lipophilic with an XLogP3 of 1.9 [2] [3] [4]. The ethyl‑methyl analog (CAS 1415719‑63‑9) has an XLogP3 of 0.5, nearly identical to the target, but lacks the chiral center [5].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Des-methyl analog: 0.2; 4-Methyl regioisomer: 0.2; Phenyl analog: 1.9; Ethyl-methyl analog: 0.5 |
| Quantified Difference | ΔXLogP3 = +0.4 vs des-methyl; −1.3 vs phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A logP shift of >0.4 can significantly affect aqueous solubility, permeability, and off‑target binding; selecting the correct analog with the optimal logP window is critical for maintaining assay‑validated structure‑activity relationships.
- [1] PubChem CID 61792092: Computed XLogP3-AA = 0.6 for 3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine. View Source
- [2] PubChem CID 61791887: Computed XLogP3-AA = 0.2 for 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine (des-methyl analog). View Source
- [3] PubChem CID 70801: Computed XLogP3-AA = 1.9 for 5-Amino-3-methyl-1-phenylpyrazole (phenyl analog). View Source
- [4] PubChem CID 29060468: Computed XLogP3-AA = 0.2 for 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (4-methyl regioisomer). View Source
- [5] PubChem CID 71668852: Computed XLogP3-AA = 0.5 for 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (ethyl-methyl analog). View Source
